Ether, 1-hexadecenyl methyl
CAS No.: 15519-14-9
Cat. No.: VC0230845
Molecular Formula: C3H3Br2ClO
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15519-14-9 |
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Molecular Formula | C3H3Br2ClO |
Molecular Weight | 0 |
IUPAC Name | (E)-1-methoxyhexadec-1-ene |
Standard InChI | InChI=1S/C17H34O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-2/h16-17H,3-15H2,1-2H3/b17-16+ |
SMILES | CCCCCCCCCCCCCCC=COC |
Introduction
Chemical Identity and Structure
Basic Identification
Ether, 1-hexadecenyl methyl is a chemical compound with the molecular formula C17H34O and a molecular weight of 254.5 g/mol . It is registered in the PubChem database with CID 5366225 . The compound is characterized by a long hydrocarbon chain attached to a methoxy group, presenting a typical ether structure.
Structure and Configuration
The compound exists in the (E) configuration, as indicated by its IUPAC name (E)-1-methoxyhexadec-1-ene . This trans-configuration determines its three-dimensional arrangement, which impacts its physical properties and potential interactions with other molecules. The compound has a carbon backbone comprising 16 carbon atoms in the main chain (hexadecenyl group) with a methoxy group (OCH3) attached.
The 2D structural representation shows the linear arrangement of the carbon chain with an unsaturated bond (C=C) near the methoxy functionality, while the 3D conformer provides insight into its spatial arrangement and potential stereochemical properties .
Chemical Identifiers
Multiple chemical identifiers are associated with this compound to facilitate its recognition across different chemical databases and nomenclature systems:
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IUPAC Name: (E)-1-methoxyhexadec-1-ene
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InChI: InChI=1S/C17H34O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-2/h16-17H,3-15H2,1-2H3/b17-16+
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InChIKey: IYPCXARWQARLQV-WUKNDPDISA-N
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SMILES: CCCCCCCCCCCCCC/C=C/OC
Physical and Chemical Properties
Fundamental Physical Properties
Ether, 1-hexadecenyl methyl possesses several notable physical properties that define its behavior in various chemical environments. The compound has a molecular weight of 254.5 g/mol and an exact mass of 254.260965704 Da as determined by high-resolution mass spectrometry .
Given its structure with a long hydrocarbon chain and an ether functional group, the compound exhibits significant lipophilicity, which is quantified by its high XLogP3-AA value of 8 . This property suggests poor water solubility but excellent solubility in non-polar organic solvents.
Structural Features and Bond Characteristics
The structural analysis reveals important features that influence its reactivity and chemical behavior:
These parameters indicate that while the molecule can accept hydrogen bonds through its oxygen atom, it cannot donate hydrogen bonds. The high number of rotatable bonds (14) suggests considerable conformational flexibility, which may be relevant for its interactions with biological systems or in formulation science .
Comparative Analysis with Similar Ether Compounds
When compared to other methyl ether compounds, such as (Z)-4-Decen-1-ol methyl ether, Ether, 1-hexadecenyl methyl shows distinctive characteristics due to its longer carbon chain and different position of unsaturation. While (Z)-4-Decen-1-ol methyl ether has a calculated logP value of 3.550 , Ether, 1-hexadecenyl methyl demonstrates a much higher lipophilicity with an XLogP3-AA value of 8 , reflecting its longer hydrocarbon chain.
Spectroscopic Characterization
Mass Spectrometry
Mass spectrometric analysis of Ether, 1-hexadecenyl methyl reveals a characteristic fragmentation pattern, providing valuable insight into its structural integrity and purity. According to PubChem data, the compound's mass spectrum shows:
These fragmentation patterns are consistent with the cleavage patterns typically observed in long-chain ethers, where fragmentation often occurs at the carbon-carbon bonds along the alkyl chain and at the carbon-oxygen bond.
Spectral Data Interpretation
The mass spectral data indicates a total of 69 peaks in the GC-MS analysis, suggesting complex fragmentation . The prominent peaks at m/z 71, 41, and 82 are characteristic fragments that can be attributed to specific structural components of the molecule. The peak at m/z 71 likely represents a C5H11+ fragment from the alkyl chain, while the peak at m/z 41 may correspond to an allyl cation (C3H5+), commonly observed in compounds with unsaturated bonds.
The spectral information available in the NIST database (NIST Number: 36022) provides additional confirmation of the compound's identity and purity .
Chemical Reactivity and Stability
Functional Group Reactivity
The chemical reactivity of Ether, 1-hexadecenyl methyl is predominantly determined by two key functional groups:
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The ether linkage (C-O-C), which can undergo cleavage under acidic conditions or participate in coordination with Lewis acids.
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The alkene (C=C) bond, which can undergo addition reactions typical of unsaturated compounds, such as hydrogenation, halogenation, and epoxidation.
The (E)-configuration of the double bond affects the stereochemical outcome of addition reactions, typically leading to trans-addition products.
Stability Considerations
As a methyl vinyl ether derivative, this compound may be susceptible to hydrolysis under acidic conditions, potentially forming an alcohol and formaldehyde. The presence of the long alkyl chain likely contributes to its stability in non-polar environments but may make it susceptible to oxidative degradation at elevated temperatures or upon prolonged exposure to air.
Synthetic Routes and Preparation
Purification Techniques
Based on general practices in organic chemistry, purification of such compounds would likely involve:
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Column chromatography using silica gel as the stationary phase and appropriate solvent systems such as benzene:ethyl acetate mixtures.
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Fractional distillation under reduced pressure for larger scale preparations.
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Recrystallization from suitable solvent systems for final purification, if the compound is solid at room temperature.
Analytical Methods for Identification and Quantification
Spectroscopic Methods
In addition to mass spectrometry, other spectroscopic techniques would be valuable for structural confirmation:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the carbon framework and the stereochemistry of the double bond.
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Infrared (IR) Spectroscopy: Would show characteristic absorptions for the ether (C-O-C) and alkene (C=C) functionalities.
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Ultraviolet (UV) Spectroscopy: Although the compound lacks strong chromophores, the isolated double bond might show weak absorption in the UV region.
Spectral Data Table
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